molecular formula C13H18 B13812343 (1,2,2-Trimethyl-3-butenyl)benzene

(1,2,2-Trimethyl-3-butenyl)benzene

Cat. No.: B13812343
M. Wt: 174.28 g/mol
InChI Key: JRBPHJBWTNHDIK-UHFFFAOYSA-N
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Description

. It is a derivative of benzene, featuring a butenyl group substituted with three methyl groups. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trimethyl-3-butenyl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and controlled temperatures to prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: (1,2,2-Trimethyl-3-butenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other benzene derivatives.

Properties

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

3,3-dimethylpent-4-en-2-ylbenzene

InChI

InChI=1S/C13H18/c1-5-13(3,4)11(2)12-9-7-6-8-10-12/h5-11H,1H2,2-4H3

InChI Key

JRBPHJBWTNHDIK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(C)C=C

Origin of Product

United States

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